2-Pyrrolino-dox

Description

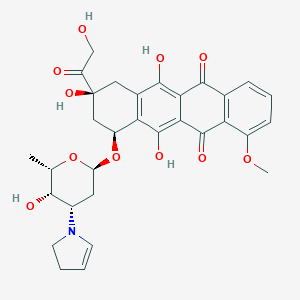

Structure

2D Structure

3D Structure

Properties

CAS No. |

175795-76-3 |

|---|---|

Molecular Formula |

C31H33NO11 |

Molecular Weight |

595.6 g/mol |

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-(2,3-dihydropyrrol-1-yl)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C31H33NO11/c1-14-26(35)17(32-8-3-4-9-32)10-21(42-14)43-19-12-31(40,20(34)13-33)11-16-23(19)30(39)25-24(28(16)37)27(36)15-6-5-7-18(41-2)22(15)29(25)38/h3,5-8,14,17,19,21,26,33,35,37,39-40H,4,9-13H2,1-2H3/t14-,17-,19-,21-,26+,31-/m0/s1 |

InChI Key |

NOPNWHSMQOXAEI-PUCKCBAPSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCC=C6)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCC=C6)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCC=C6)O |

Synonyms |

2-pyrrolino-DOX 2-pyrrolinodoxorubicin 3'-deamino-3'-(2''-pyrroline-1''-yl)doxorubicin trifluoroacetate AN 201 AN 204 AN-201 AN-204 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Pyrrolinodoxorubicin

Classical Synthetic Pathways for 2-Pyrrolinodoxorubicin

The primary route to synthesizing 2-pyrrolinodoxorubicin involves the chemical transformation of its parent compound, doxorubicin (B1662922). This process modifies the daunosamine (B1196630) sugar moiety, which is a key factor in its heightened potency. pnas.orgnih.gov

Conversion from Doxorubicin Precursors

The synthesis of 2-pyrrolinodoxorubicin (3'-deamino-3'-(2''-pyrroline-1''-yl)doxorubicin) is achieved by converting the primary amino group on the daunosamine sugar of doxorubicin into a pyrroline (B1223166) ring. ontosight.aipnas.orgnih.gov This transformation is a direct chemical modification of the doxorubicin hydrochloride salt precursor. pnas.orggoogle.com The core of this reaction is the incorporation of the daunosamine nitrogen into a five-membered ring structure through a reaction with a bifunctional aldehyde. pnas.orgnih.gov

Optimized Reaction Conditions and Reagents

The established method for converting doxorubicin to 2-pyrrolinodoxorubicin involves specific reagents and conditions to ensure high efficiency. pnas.orgnih.gov The key reagent is 4-iodobutyraldehyde, which is often generated in situ from a more stable precursor like 2-(3-chloropropyl)-1,3-dioxolane (B91844) by reaction with sodium iodide in acetone. google.com

The conversion reaction is typically carried out in anhydrous N,N-dimethylformamide (DMF). pnas.orgnih.govportico.org A tertiary base, such as N,N-diisopropylethylamine (DIPEA), is added to facilitate the reaction. pnas.orgportico.org The process involves reacting doxorubicin hydrochloride with a significant excess of 4-iodobutyraldehyde. pnas.orgnih.gov This reaction results in the formation of the pyrroline ring attached to the daunosamine position of the doxorubicin molecule. portico.org

Optimized Reaction Parameters:

| Parameter | Condition | Source |

|---|---|---|

| Solvent | Anhydrous N,N-dimethylformamide (DMF) | pnas.orgnih.gov |

| Primary Reagent | 4-iodobutyraldehyde | pnas.orgportico.org |

| Base | Tertiary bases (e.g., DIPEA) | pnas.orgportico.org |

| Stoichiometry | 30-fold excess of 4-iodobutyraldehyde | pnas.orgnih.gov |

Yield Optimization Strategies

High yields are critical for the practical application of this potent compound. A key strategy for maximizing the yield of 2-pyrrolinodoxorubicin is the use of a large excess of the alkylating agent. Research has demonstrated that using a 30-fold molar excess of 4-iodobutyraldehyde relative to the doxorubicin starting material in anhydrous DMF can push the reaction to completion, achieving yields higher than 85%. pnas.orgnih.gov Similarly, when converting doxorubicin-peptide conjugates to their 2-pyrrolino-doxorubicin counterparts, a 30-fold excess of 4-iodobutyraldehyde in DMF has been shown to produce a yield of 66%. researchgate.netnih.gov Purification of the final product is typically achieved using High-Performance Liquid Chromatography (HPLC). pnas.org

Preparation of Functionalized Intermediates for Conjugation

To facilitate the attachment of 2-pyrrolinodoxorubicin to targeting molecules such as peptides or antibodies, it is often first converted into a functionalized intermediate. google.compnas.org This approach allows for more controlled and efficient conjugation.

Synthesis of 2-Pyrrolinodoxorubicin-14-O-hemiglutarate (AN-206)

A key functionalized intermediate is 2-pyrrolinodoxorubicin-14-O-hemiglutarate, also known as AN-206. pnas.org This derivative provides a carboxylic acid handle suitable for coupling to amino groups on targeting moieties. pnas.orgpnas.org

The synthesis of AN-206 is achieved by reacting doxorubicin-14-O-hemiglutarate with an excess of 4-iodobutyraldehyde. pnas.org Doxorubicin-14-O-hemiglutarate itself is prepared from N-(9-fluorenylmethoxycarbonyl)-doxorubicin (N-Fmoc-DOX), which is first reacted with glutaric anhydride. nih.gov The Fmoc protecting group is then cleaved, and the resulting doxorubicin-14-O-hemiglutarate is reacted to form the pyrroline ring, yielding AN-206. pnas.org This intermediate has been successfully coupled to the amino terminus of peptide carriers to create targeted cytotoxic conjugates. pnas.orgaacrjournals.org The synthesis of AN-206 from DOX-14-O-hemiglutarate is reported to proceed in good yield. pnas.org

Advanced Chemical Modifications

The primary advanced chemical modifications of 2-pyrrolinodoxorubicin involve its covalent linkage to targeting vectors. This strategy aims to deliver the highly potent cytotoxic agent specifically to cancer cells that overexpress certain receptors, thereby increasing efficacy and potentially reducing systemic toxicity.

Conjugates have been synthesized by linking 2-pyrrolinodoxorubicin, often via its AN-206 intermediate, to various targeting molecules. These include:

Somatostatin (B550006) Analogs: Octapeptides like RC-160 and RC-121 have been linked to AN-206 to target somatostatin receptors on various tumors. pnas.orgpnas.org

Bombesin-like Peptides: These have been used as carriers to target gastrin-releasing peptide (GRP) receptors, which are overexpressed in cancers such as prostate, pancreatic, and lung cancer. nih.govnih.gov

Antibodies: Immunoconjugates have been developed by linking 2-pyrrolinodoxorubicin to monoclonal antibodies, such as those targeting the CD74 antigen. google.com

More novel approaches include the development of a photoactivatable prodrug of 2-pyrrolinodoxorubicin, designed to remain inactive until triggered by light, offering another layer of targeting and control. rsc.org

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| 2-Pyrrolinodoxorubicin (AN-201) | 9866417 |

| Doxorubicin | 31703 |

| 4-iodobutyraldehyde | 525381 |

| N,N-Dimethylformamide (DMF) | 6228 |

| N,N-Diisopropylethylamine (DIPEA) | 8513 |

| Doxorubicin-14-O-hemiglutarate | 139031024 |

| Glutaric anhydride | 8019 |

| Sodium iodide | 5238 |

Synthesis of Photoactivatable 2-Pyrrolinodoxorubicin Derivatives

A light-activated prodrug of 2-pyrrolinodoxorubicin has been developed to achieve spatiotemporal control over its cytotoxic activity. rsc.org This strategy involves masking the potent drug with a photolabile protecting group, which can be cleaved upon exposure to light to release the active compound. rsc.org

The synthesis of a photoactivatable 2-pyrrolinodoxorubicin derivative is based on a di-acetoxy prodrug strategy. rsc.org The synthetic route commences with the chlorination of commercially available nitroveratryl alcohol, which is then reacted with triphenylphosphine (B44618) to form a phosphonium (B103445) salt. rsc.org A subsequent Wittig reaction with formaldehyde (B43269) yields a styrene, which is then dihydroxylated to produce a diol. rsc.org This diol serves as the photocleavable linker, which is then conjugated to 2-pyrrolinodoxorubicin. rsc.org This light-sensitive prodrug design aims to enhance the therapeutic window by restricting the activity of the highly potent 2-pyrrolinodoxorubicin to the irradiated tumor site, thereby minimizing systemic toxicity. rsc.org

Preparation of Esterase-Activated Prodrugs

Esterase-activated prodrugs represent another significant approach to tumor-selective drug delivery, capitalizing on the elevated levels of esterase enzymes found in the tumor microenvironment. rsc.orgfrontiersin.org This strategy involves modifying the parent drug with ester-containing moieties, which are cleaved by intracellular esterases to release the active cytotoxic agent. mdpi.comnih.gov

For 2-pyrrolinodoxorubicin, an esterase-activated prodrug has been synthesized to improve its therapeutic index. rsc.org This involves the creation of a di-acetoxy prodrug of 2-pyrrolinodoxorubicin. rsc.org The design of such prodrugs often involves masking polar functional groups, like hydroxyl or amine groups, with ester linkages. mdpi.com Upon esterase-mediated hydrolysis of an acetyl group, a spontaneous cyclization reaction can occur, leading to the release of the free drug. mdpi.com This enzymatic activation within the target cells enhances the selective cytotoxicity of the drug. rsc.org For instance, a prodrug form of 2-pyrrolinodoxorubicin (P2PDox) has been developed where the structure includes an acetyl group. google.com

Analytical Methodologies for Characterization and Purity Assessment

The rigorous characterization and purity assessment of 2-pyrrolinodoxorubicin and its derivatives are crucial for ensuring their quality and for monitoring chemical reactions. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for determining the purity of 2-pyrrolinodoxorubicin and its derivatives, as well as for monitoring the progress of synthetic reactions. pnas.orgnih.govadvancechemjournal.com

A common setup for the analysis of 2-pyrrolinodoxorubicin involves a Beckman analytical HPLC system equipped with a diode array detector and chromatography software. pnas.orgnih.gov The separation is typically achieved on a C18 or an Aquapore Octyl column. pnas.orgnih.gov A gradient elution method is frequently used, with a mobile phase consisting of two components: 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in 70% aqueous acetonitrile. pnas.orgnih.gov This method allows for the effective separation of the main compound from starting materials, intermediates, and byproducts. pnas.orgadvancechemjournal.com For instance, the purity of a synthesized 2-pyrrolinodoxorubicin derivative was determined to be 98% using this HPLC method. pnas.org At-line HPLC monitoring can also be employed to track the consumption of reactants and the formation of the product in real-time. nih.gov

Table 1: HPLC Systems and Conditions for 2-Pyrrolinodoxorubicin Analysis

| Parameter | Description |

| System | Beckman analytical HPLC with diode array detector |

| Software | System Gold chromatography software |

| Column (Analytical) | Dynamax C18 (250 x 4.6 mm; 300 Å pore size; 12 µm particle size) |

| Column (Semipreparative) | Aquapore Octyl (250 x 10 mm; 300 Å pore size; 15 µm particle size) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in 70% aqueous acetonitrile |

| Gradient | Linear gradient mode |

This table is based on data from references pnas.orgnih.gov.

Mass Spectrometry (MS/MS, Electrospray Mass Spectrometry) for Structural Identification

Mass spectrometry (MS) is an indispensable tool for the structural identification of 2-pyrrolinodoxorubicin and its conjugates. pnas.orgpnas.org Electrospray ionization (ESI) is a commonly used technique for these analyses. pnas.orgnih.govpnas.org

A Finnigan-MAT TSQ 7000 electrospray mass spectrometer has been utilized for the structural characterization of 2-pyrrolinodoxorubicin derivatives and their peptide conjugates. pnas.orgnih.govpnas.org Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. pnas.org For example, the MS/MS spectrum of the M+H+ ion of 2-pyrrolinodoxorubicin at m/z 596 confirms its structure. pnas.org Similarly, the structure of a prodrug form of 2-pyrrolinodoxorubicin (P2PDox) was confirmed by an electrospray mass spectrum showing the mass at m/z 716.2570 (M+H). google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules, including 2-pyrrolinodoxorubicin and its derivatives. pnas.orgweebly.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity and stereochemistry of these complex molecules. researchgate.net

A Bruker ARX300 NMR spectrometer, operating at 300 MHz for ¹H and 75 MHz for ¹³C, has been used for the structural identification of doxorubicin derivatives. pnas.org The analysis of ¹H and ¹³C NMR spectra, often in conjunction with other spectroscopic data, allows for the unambiguous assignment of the chemical structure. google.compnas.orgorgchemboulder.com The structural confirmation of a prodrug form of 2-pyrrolinodoxorubicin (P2PDox), for instance, was achieved through both proton and ¹³C NMR spectra, in addition to mass spectrometry data. google.com

Molecular and Cellular Mechanisms of Action of 2 Pyrrolinodoxorubicin

Core Mechanistic Pathways

The fundamental mechanisms of action for 2-pyrrolinodoxorubicin mirror those of the anthracycline class of antibiotics, primarily involving direct interaction with DNA and interference with essential DNA-processing enzymes.

Like its parent compound, doxorubicin (B1662922), 2-pyrrolinodoxorubicin inserts its planar anthracycline chromophore between the base pairs of the DNA double helix. This process, known as intercalation, occurs preferentially at GpC sequences. pnas.org This physical insertion deforms the DNA structure, causing local unwinding and lengthening of the DNA duplex. researchgate.net This structural alteration interferes with DNA replication and transcription by creating a physical blockade for the enzymes involved in these processes. researchgate.net Studies comparing 2-pyrrolinodoxorubicin and doxorubicin have revealed only minor differences in their DNA modification and the resulting conformational changes, suggesting that the fundamental dynamics of intercalation are largely conserved between the two molecules. nih.govresearchgate.net

A critical mechanism for anthracyclines is the inhibition of topoisomerase II. These enzymes are essential for managing DNA topology by creating transient double-strand breaks to allow for the passage of another DNA strand, which is crucial during replication and transcription. researchgate.net 2-Pyrrolinodoxorubicin, like doxorubicin, acts as a topoisomerase II "poison." It stabilizes the transient "cleavable complex" formed between topoisomerase II and DNA. researchgate.net By trapping the enzyme in this state, the drug prevents the re-ligation of the DNA strands, leading to the accumulation of permanent, cytotoxic double-strand breaks. researchgate.net However, investigations into the biochemical factors behind 2-pyrrolinodoxorubicin's high potency have shown that its ability to inhibit the catalytic activity of topoisomerase II does not significantly differ from that of doxorubicin. nih.govresearchgate.net This indicates that while topoisomerase II inhibition is a core component of its action, it is not the primary reason for its vastly superior cytotoxicity.

The combined effects of DNA intercalation and topoisomerase II inhibition lead to substantial DNA damage, which triggers cellular signaling pathways culminating in programmed cell death, or apoptosis. The accumulation of DNA double-strand breaks is a potent signal for the cell to initiate its self-destruction cascade to prevent the propagation of damaged genetic material. This process involves the activation of a series of enzymes called caspases, which execute the dismantling of the cell. The formation of covalent adducts with DNA, a process correlated with cellular apoptosis, further contributes to the cytotoxic effect. pnas.org The extensive DNA damage caused by 2-pyrrolinodoxorubicin is a powerful trigger for these apoptotic pathways.

Unique Mechanistic Attributes of 2-Pyrrolinodoxorubicin

The dramatically increased potency of 2-pyrrolinodoxorubicin stems from its unique ability to form covalent bonds with DNA, a feature not readily observed with its parent compound under physiological conditions.

A key unique attribute of this compound is its ability to form covalent adducts with DNA. Research on the parent compound, doxorubicin, has shown that it can form a covalent aminal bridge with DNA, a mechanism that is likely enhanced in 2-pyrrolinodoxorubicin. pnas.orgpnas.org This reaction involves an endogenous molecule, such as formaldehyde (B43269), mediating a link between the 3'-amino group on the drug's daunosamine (B1196630) sugar and the N2 exocyclic amino group of a guanine (B1146940) base. pnas.org The N2 and N7 positions of guanine are the most nucleophilic sites on DNA bases and are frequent targets for alkylating agents. nih.govwikipedia.org The formation of this stable covalent linkage, known as an aminal adduct, permanently affixes the drug to the DNA strand, significantly enhancing its disruptive effect. pnas.org

Table 1: Comparison of In Vitro Potency

| Compound | Relative Potency vs. Doxorubicin |

|---|---|

| Doxorubicin | 1x |

| 2-Pyrrolinodoxorubicin | 500-1000x |

The most critical factor responsible for the markedly higher antiproliferative potency of 2-pyrrolinodoxorubicin is its capacity to readily form DNA interstrand cross-links. nih.govresearchgate.net While the formation of a single covalent adduct is damaging, the structure of 2-pyrrolinodoxorubicin allows it to bridge two separate guanine bases, often on opposite DNA strands, creating a highly cytotoxic interstrand cross-link. This is achieved through a combination of the covalent aminal bond to one guanine and strong hydrogen bonding interactions with a guanine on the opposing strand. These cross-links are particularly difficult for cellular repair mechanisms to resolve and present a formidable obstacle to DNA strand separation, which is required for replication and transcription. nih.gov This potent inhibition of processes that require strand separation, such as the action of DNA helicases and RNA polymerases, is considered a primary contributor to the compound's exceptional cytotoxicity. nih.govresearchgate.net

Table 2: Mechanistic Comparison

| Mechanism | Doxorubicin | 2-Pyrrolinodoxorubicin |

|---|---|---|

| DNA Intercalation | Yes | Yes (Similar) |

| Topoisomerase II Inhibition | Yes | Yes (Similar Potency) |

| Aminal Adduct Formation | Yes (Requires Aldehyde) | Enhanced Propensity |

| DNA Interstrand Cross-linking | No (under physiological conditions) | Yes (Readily Forms) |

Mechanisms of Overcoming Multidrug Resistance

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the primary drivers of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which functions as a drug efflux pump, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration to sub-therapeutic levels. 2-Pyrrolinodoxorubicin has demonstrated a remarkable ability to circumvent this common resistance mechanism.

Research has shown that 2-Pyrrolinodoxorubicin (p-DOX) is a poor substrate for the P-glycoprotein pump, a key factor in its efficacy against resistant cancer cells. In studies using doxorubicin-resistant cell lines that overexpress P-gp, such as K562/ADR and A2780/ADR, the cellular accumulation and cytotoxic effects of 2-Pyrrolinodoxorubicin were found to be independent of the cells' resistance status. nih.gov

Unlike its parent compound, doxorubicin, the intracellular concentration of 2-Pyrrolinodoxorubicin was not diminished in resistant cells compared to their non-resistant counterparts. nih.gov Furthermore, the application of verapamil (B1683045), a known P-gp inhibitor, did not lead to any significant increase in the cellular uptake or cytotoxic effect of 2-Pyrrolinodoxorubicin in these resistant cell lines. nih.gov This is in stark contrast to doxorubicin, where verapamil treatment markedly increased intracellular levels and improved cytotoxicity. nih.gov This lack of potentiation by a P-gp inhibitor provides strong evidence that 2-Pyrrolinodoxorubicin is not actively effluxed by the P-gp pump and effectively bypasses this major mechanism of multidrug resistance. nih.gov

The mechanisms of resistance to doxorubicin are well-documented and primarily involve the overexpression of the MDR1 gene, which codes for P-glycoprotein. researchgate.net P-gp recognizes doxorubicin as a substrate and utilizes the energy from ATP hydrolysis to actively transport it out of the cancer cell. researchgate.net This leads to a dramatic reduction in the intracellular drug accumulation, preventing it from reaching its nuclear target and exerting its cytotoxic effects. Consequently, cancer cells overexpressing P-gp can exhibit high levels of resistance to doxorubicin. nih.gov

In a direct comparison, the efficacy of doxorubicin is severely compromised in P-gp overexpressing cell lines (e.g., K562/ADR and A2780/ADR), as evidenced by a significant drop in both cellular accumulation and cytotoxicity compared to non-resistant lines (K562 and A2780). nih.gov In contrast, 2-Pyrrolinodoxorubicin maintains its potent dose-dependent inhibition of cell growth across both sensitive and resistant cell lines. nih.gov This fundamental difference highlights a crucial therapeutic advantage of 2-Pyrrolinodoxorubicin: its structural modification prevents effective recognition and transport by P-glycoprotein, allowing it to evade the most common resistance pathway that plagues its parent compound. While doxorubicin's effectiveness can be partially restored by co-administration with P-gp inhibitors, 2-Pyrrolinodoxorubicin's activity is inherently independent of this resistance mechanism. nih.gov

| Feature | Doxorubicin | 2-Pyrrolinodoxorubicin | Source |

| P-gp Substrate | Yes | No | nih.gov |

| Efficacy in P-gp+ Cells | Dramatically lowered | Maintained | nih.gov |

| Effect of Verapamil | Increased uptake and cytotoxicity | No enhancement | nih.gov |

Cellular Uptake and Intracellular Localization Studies

The efficacy of an anticancer agent is not only dependent on its intrinsic cytotoxicity but also on its ability to enter cancer cells and accumulate at its site of action. Studies on 2-Pyrrolinodoxorubicin have explored its cellular entry and subcellular distribution to better understand its potent therapeutic activity.

While specific studies detailing the entry patterns of 2-Pyrrolinodoxorubicin using spectroscopic techniques like Raman microspectroscopy have not been extensively reported, its intracellular distribution has been a subject of investigation. nih.gov Given that 2-Pyrrolinodoxorubicin is an anthracycline derivative, its inherent fluorescence allows for its visualization within living cells using methods such as fluorescence and confocal microscopy. These techniques are standard for observing the uptake and trafficking of fluorescent drug molecules. For its parent compound, doxorubicin, confocal laser scanning microscopy has been used to visualize its uptake and subcellular localization. researchgate.net Research confirms that the cellular accumulation of 2-Pyrrolinodoxorubicin was robustly tested and found to be similar in both multidrug-resistant and non-resistant cancer cell lines, indicating an efficient cellular uptake that is not impeded by common efflux mechanisms. nih.gov

The primary mechanism of action for anthracyclines like doxorubicin involves interaction with nuclear DNA and inhibition of topoisomerase II. mdpi.com The significantly higher potency of 2-Pyrrolinodoxorubicin strongly implies that it effectively reaches its nuclear target. mdpi.com Studies on the DNA interactions of 2-Pyrrolinodoxorubicin have revealed that a key factor in its enhanced potency is its ability to form DNA interstrand cross-links, a process that occurs within the cell nucleus. mdpi.com The ability of these drug-DNA modifications to inhibit crucial cellular processes that involve the separation of DNA strands, such as the actions of helicases and RNA polymerases, further points to a nuclear site of action. mdpi.com

Investigations into the biological effects of 2-Pyrrolinodoxorubicin have included analyses of its impact on the cell nucleus, reinforcing the importance of its nuclear localization for its cytotoxic activity. nih.gov The efficient uptake of 2-Pyrrolinodoxorubicin, combined with its potent DNA-damaging capabilities, suggests that the compound not only enters cancer cells effectively but also accumulates in the nucleus where it can exert its powerful antiproliferative effects. nih.govmdpi.com

Preclinical in Vitro Research on Efficacy and Targeting of 2 Pyrrolinodoxorubicin

Antiproliferative Activity in Various Cancer Cell Lines

2-Pyrrolinodoxorubicin (also known as 2P-Dox or AN-201) is a synthetic derivative of doxorubicin (B1662922), an extensively used chemotherapeutic agent. ontosight.ai Preclinical in vitro studies have demonstrated that this modification significantly enhances its cytotoxic potency across a range of cancer cell lines, including those that are sensitive and resistant to the parent compound, doxorubicin. google.comaacrjournals.org

In vitro studies have consistently shown the high antiproliferative activity of 2-pyrrolinodoxorubicin in cancer cell lines that are sensitive to doxorubicin. For instance, in tests involving human pancreatic cancer (MIA-PaCa2), breast cancer (MCF-7), and ovarian cancer (A2780) cell lines, 2-pyrrolinodoxorubicin exhibited significantly greater potency than doxorubicin. aacrjournals.orgrsc.org Similarly, high efficacy was observed in other doxorubicin-sensitive lines, including CFPAC-1 human pancreatic cancer, PC-3 human prostate cancer, and MKN-45 human gastric cancer cells. nih.govpnas.org

A particularly noteworthy finding was observed in the DMS-53 human small cell lung cancer (SCLC) cell line. nih.gov Although this cell line is sensitive to doxorubicin, 2-pyrrolinodoxorubicin (AN-201) was found to be approximately 2,500 times more active. nih.govpnas.org This suggests that the structural modification in 2-pyrrolinodoxorubicin leads to a dramatic increase in cytotoxicity that is not solely related to overcoming resistance mechanisms. nih.gov

A significant focus of preclinical research has been the ability of 2-pyrrolinodoxorubicin to overcome the drug resistance that often limits the clinical utility of doxorubicin. rsc.orgmdpi.comfrontiersin.org Studies have shown that 2-pyrrolinodoxorubicin retains its high potency in doxorubicin-resistant cell lines. rsc.orgweebly.com

In the doxorubicin-resistant human ovarian cancer cell line A2780ADR, 2-pyrrolinodoxorubicin was found to be 330-fold more active than doxorubicin itself. rsc.org This demonstrates its potential to circumvent the resistance mechanisms that render doxorubicin ineffective. rsc.org The compound's effectiveness in resistant models is a key attribute, as it is not recognized as a substrate by P-glycoprotein, a major protein involved in multidrug resistance. rsc.org Research using the uterine fibrosarcoma cell line MES-SA and its doxorubicin-resistant counterpart, MES-SA/MX2, further supports the compound's potent activity in resistant settings. google.com

The superior potency of 2-pyrrolinodoxorubicin is quantified by comparing its half-maximal inhibitory concentration (IC50) values with those of doxorubicin. Across multiple studies and cell lines, 2-pyrrolinodoxorubicin consistently displays IC50 values that are several orders of magnitude lower than doxorubicin, often in the picomolar (pM) to low nanomolar (nM) range. aacrjournals.orgrsc.org This indicates that a much lower concentration of 2-pyrrolinodoxorubicin is required to achieve a 50% inhibition of cancer cell proliferation.

Reports indicate that 2-pyrrolinodoxorubicin is generally 500 to 1,000 times more cytotoxic than doxorubicin in vitro. google.comaacrjournals.org In specific cell lines, this difference can be even more pronounced. For example, in the DMS-53 SCLC cell line, 2-pyrrolinodoxorubicin was about 2,500 times more potent than doxorubicin. nih.govpnas.org The tables below summarize comparative IC50 values from various studies.

Comparative IC50 Values in Pancreatic Cancer Cell Lines

| Cell Line | Compound | IC50 Value | Source |

|---|---|---|---|

| AsPC1 | Doxorubicin | 360 nM | aacrjournals.org |

| 2-Pyrrolinodoxorubicin | 408 pM | aacrjournals.org | |

| MIA-PaCa2 | Doxorubicin | 35 nM | aacrjournals.org |

Comparative IC50 Values in Ovarian and Breast Cancer Cell Lines

| Cell Line | Type | Compound | IC50 Value (µM) | Source |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | Doxorubicin | 0.40 ± 0.05 | rsc.org |

| 2-Pyrrolinodoxorubicin | 0.003 ± 0.001 | rsc.org | ||

| A2780 | Ovarian Cancer | Doxorubicin | 0.15 ± 0.02 | rsc.org |

| 2-Pyrrolinodoxorubicin | 0.0003 ± 0.0001 | rsc.org | ||

| A2780ADR | Doxorubicin-Resistant Ovarian Cancer | Doxorubicin | 1.0 ± 0.20 | rsc.org |

Targeted Delivery System Development

The extreme potency of 2-pyrrolinodoxorubicin makes it an ideal candidate for targeted cancer therapies. nih.gov The strategy involves linking the highly cytotoxic agent to a targeting moiety, such as a peptide, that can selectively deliver it to cancer cells while minimizing exposure to healthy tissues. oup.comacs.org This approach aims to create a wider therapeutic window, enhancing efficacy at the tumor site and reducing systemic toxicity.

Peptide-drug conjugates (PDCs) use peptides as carriers to home in on receptors that are overexpressed on the surface of cancer cells. nih.govacs.org Upon binding to the target receptor, the PDC is internalized by the cancer cell, often through receptor-mediated endocytosis. Inside the cell, the cytotoxic payload—in this case, 2-pyrrolinodoxorubicin—is released, leading to cell death. google.comgoogle.com.na This mechanism concentrates the therapeutic agent within the tumor. nih.gov

A prominent example of a PDC involving 2-pyrrolinodoxorubicin is AN-207. oup.comaacrjournals.org This conjugate consists of the highly potent cytotoxic radical 2-pyrrolinodoxorubicin (AN-201) linked to an agonist analog of Luteinizing Hormone-Releasing Hormone (LHRH), specifically [D-Lys6]LHRH. oup.comaacrjournals.orgaacrjournals.org

The rationale for this design is based on the observation that receptors for LHRH are overexpressed on a variety of human cancers, including breast, ovarian, endometrial, and prostate cancers, but are found in low concentrations in most normal tissues. oup.com The LHRH analog acts as the targeting vector, binding with high affinity to these receptors on cancer cells. aacrjournals.org This targeted delivery mechanism allows the potent 2-pyrrolinodoxorubicin payload to be directed specifically to LHRH receptor-positive tumors. oup.commdpi.com The conjugate AN-207 was developed as a more potent counterpart to AN-152, a similar conjugate that uses doxorubicin as its payload. oup.commdpi.com

Antibody- and Other Receptor-Mediated Conjugation Approaches

Beyond peptide hormones, antibodies provide a highly specific means of targeting 2-pyrrolinodoxorubicin to cancer cells. This has led to the development of antibody-drug conjugates (ADCs) using a prodrug form of the compound, termed P2PDox. google.comgoogle.com.na

In vitro preclinical studies have been performed to validate this approach. Cell-binding assays confirmed that the antibody component of the conjugate, for instance, hRS7-P2PDox, retained its ability to bind to its target antigen on cancer cells. google.com The potency of these ADCs was evaluated in vitro using a 4-day MTS assay. The hRS7-P2PDox conjugate demonstrated significant potency with IC50 values ranging from 0.35 to 1.09 nM across gastric (NCI-N87), pancreatic (Capan-1), and breast (MDA-MB-468) human cancer cell lines. google.com In the same cell lines, the free drug exhibited IC50 values between 0.02 and 0.07 nM. google.com

Serum stability is a critical factor for ADCs. When the hRS7-P2PDox conjugate was incubated in human serum at 37°C, analysis showed no release of the free drug, indicating high stability. google.com This stability is attributed to an unexpected cross-linking of the antibody's peptide chains by the P2PDox, which secures the drug's attachment until the antibody is metabolized inside the target cell. google.com Other approaches have involved designing dipeptide linkers that are substrates for lysosomal enzymes like cathepsin B, allowing for controlled intracellular release of the potent 2-pyrrolinodoxorubicin derivative. researchgate.net

Photo-Controlled Release Systems

A novel approach for controlling the activity of 2-pyrrolinodoxorubicin involves the use of light-activated systems. researchgate.net This strategy utilizes "photocages," which are light-sensitive molecules that temporarily block the drug's function. The function is restored only upon irradiation with light of a specific wavelength, allowing for precise spatiotemporal control over the drug's release and activation. universiteitleiden.nl

Research has described the synthesis and analysis of a photoactivatable version of 2-pyrrolinodoxorubicin. researchgate.net These systems often use photolabile groups, such as o-nitrobenzyl, to cage the drug. universiteitleiden.nl In the absence of light, the caged drug remains inactive. Upon exposure to UV light, the photolabile linker is cleaved, releasing the active drug. universiteitleiden.nl This allows for the drug to be delivered to a specific location, with its cytotoxic effects being triggered "on-demand" by a light source.

In vitro studies have demonstrated the feasibility of this concept. Photo-responsive membranes made from specialized polymers have been developed to control drug permeation in response to light. rsc.org By switching between UV and visible light, the permeability of the membrane can be controlled, allowing for tailored release patterns. rsc.org The therapeutic effect of such a strategy has been demonstrated in vitro on human breast cancer cells, showcasing the potential for image-guided chemotherapy with precisely controlled drug release. rsc.org

Preclinical in Vivo Research and Pharmacological Studies of 2 Pyrrolinodoxorubicin Conjugates

Antitumor Efficacy in Animal Models

The in vivo antitumor activity of 2-pyrrolinodoxorubicin (AN-201) conjugates has been evaluated in various xenograft models of human cancers. These targeted conjugates have demonstrated significant efficacy in inhibiting tumor growth across a spectrum of cancer types.

In studies involving human renal cell carcinoma (RCC) xenografts in nude mice, the somatostatin (B550006) (SST) conjugate AN-238, which links 2-pyrrolinodoxorubicin to an SST analog, showed substantial tumor reduction. aacrjournals.org For instance, in mice bearing SW-839 and 786-0 RCC tumors, treatment with AN-238 resulted in tumor volume decreases of 67.2% and 78.3%, respectively. aacrjournals.org The treatment also significantly prolonged the tumor doubling time for both cell lines. aacrjournals.org In a separate evaluation with 786-0 RCC xenografts, AN-238 treatment led to an 87% reduction in tumor weight compared to control tumors. aacrjournals.org

The efficacy of these conjugates extends to other cancer types. A somatostatin conjugate of 2-pyrrolinodoxorubicin, AN-238, exhibited potent anti-tumor activity against various tumors expressing somatostatin receptors (SSTRs). nih.gov Similarly, cytotoxic conjugates of bombesin (B8815690)/gastrin-releasing peptide (BN/GRP) analogs with 2-pyrrolinodoxorubicin have shown high activity against human lung, pancreatic, and prostate cancers that possess BN/GRP receptors. nih.gov For example, Zoptarelin Doxorubicin (B1662922) (AN-152), a conjugate of a gonadotropin-releasing hormone (GnRH) analog and doxorubicin, was more potent than doxorubicin alone in several xenograft mouse tumor models, including endometrial, ovarian, and prostate cancers. mdpi.commdpi.com

Further studies using a polymer-drug conjugate approach also showed promise. An N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer conjugate of 2-pyrrolinodoxorubicin (PHPMA/p-DOX) significantly inhibited the initial tumor growth in mice bearing T-cell EL4 lymphoma. nih.gov In a model using HT1080-luc tumors in SCID mice, a 2-pyrrolino-13-deoxyanthracycline derivative (Compound IV) demonstrated a statistically significant reduction in tumor progression compared to vehicle-treated mice. google.com

The table below summarizes the inhibitory effects of 2-pyrrolinodoxorubicin conjugates in various human cancer xenograft models.

| Conjugate | Cancer Type | Xenograft Model | Key Finding | Reference |

|---|---|---|---|---|

| AN-238 (SST conjugate) | Renal Cell Carcinoma | SW-839 | 67.2% decrease in tumor volume. | aacrjournals.org |

| AN-238 (SST conjugate) | Renal Cell Carcinoma | 786-0 | 78.3% decrease in tumor volume; 87% reduction in tumor weight. | aacrjournals.org |

| AN-152 (GnRH conjugate) | Endometrial, Ovarian, Prostate Cancer | Various | More potent than doxorubicin alone. | mdpi.commdpi.com |

| PHPMA/p-DOX | T-cell Lymphoma | EL4 | Significant inhibition of initial tumor growth. | nih.gov |

| Compound IV (2-pyrrolino-13-deoxyanthracycline) | Fibrosarcoma | HT1080-luc | 53% reduction in tumor weight at day 20. | google.com |

The antitumor activity of 2-pyrrolinodoxorubicin conjugates has also been assessed in chemically-induced tumor models. Preliminary in vivo experiments were conducted on nitrosamine-induced pancreatic cancers in golden hamsters. nih.gov In this model, both the cytotoxic bombesin (BN) analog AN-215 (a 2-pyrrolinodoxorubicin conjugate) and the unconjugated cytotoxic radical AN-201 (2-pyrrolinodoxorubicin) demonstrated significant antitumor activity. nih.gov

Studies have consistently shown that targeted cytotoxic peptide conjugates are significantly more active and less toxic than their unconjugated cytotoxic components. pnas.org

In a comparative study using a human fibrosarcoma (HT1080-luc) xenograft model, a modified 2-pyrrolinodoxorubicin derivative (Compound IV) was compared to a related compound (Compound III). At day 20, Compound IV reduced tumor weight by 53%, whereas Compound III achieved only a 36% reduction at the same dose. google.com This highlighted the increased efficacy of the specific derivative. google.com

In xenograft models of human renal cell carcinoma, the somatostatin conjugate AN-238 was markedly more effective than unconjugated 2-pyrrolinodoxorubicin (AN-201). aacrjournals.org In nude mice bearing 786-0 tumors, the mean tumor weight in the AN-238-treated group was 87% lower than in the control group. In contrast, the effect of AN-201 on tumor weight (a 35% reduction) was not statistically significant compared to the control group. aacrjournals.org The tumor weight in the AN-238 group was also significantly lower than in the AN-201 group. aacrjournals.org

Similarly, in nude mice bearing various human cancer xenografts, targeted cytotoxic peptide conjugates of 2-pyrrolinodoxorubicin, such as AN-207 (LH-RH conjugate) and AN-215 (bombesin conjugate), were found to be more active than the unconjugated cytotoxic radical AN-201. pnas.org A conjugate of a GnRH analog with doxorubicin (Zoptarelin Doxorubicin, AN-152) also proved more effective than doxorubicin alone in inhibiting cell proliferation in GnRH receptor-positive cancer cell lines and more potent in several xenograft models. mdpi.commdpi.com

The table below provides a comparison of the antitumor effects of conjugated versus unconjugated agents.

| Tumor Model | Conjugate | Tumor Weight/Volume Reduction (Conjugate) | Unconjugated Agent | Tumor Weight/Volume Reduction (Unconjugated) | Reference |

|---|---|---|---|---|---|

| HT1080-luc Fibrosarcoma | Compound IV | 53% reduction in weight | Compound III | 36% reduction in weight | google.com |

| 786-0 Renal Cell Carcinoma | AN-238 | 87% reduction in weight | AN-201 | 35% reduction in weight (not significant) | aacrjournals.org |

| Various Human Cancers | AN-207, AN-215 | More active | AN-201 | Less active | pnas.org |

| GnRH Receptor+ Cancers | AN-152 | More effective | Doxorubicin | Less effective | mdpi.commdpi.com |

Pharmacological Aspects of 2-Pyrrolinodoxorubicin Conjugates

The stability of 2-pyrrolinodoxorubicin conjugates in biological fluids is a critical factor for their therapeutic efficacy, as premature release of the highly potent cytotoxic agent can occur. Many conjugates are designed with an ester bond that is sensitive to hydrolysis by serum carboxylesterase enzymes (CE). nih.gov The activity of these enzymes can vary significantly between species, impacting preclinical evaluations. nih.gov

For instance, the CE activity in the serum of nude mice is approximately 10 times higher than in human serum. nih.gov This leads to faster degradation of conjugates in mouse models. A study on AN-152, a cytotoxic analog of LH-RH containing doxorubicin linked via a glutaric acid spacer, demonstrated this difference starkly. nih.gov The half-life (t1/2) of AN-152 in mouse serum was significantly shorter than in human serum. nih.gov This rapid hydrolysis in mouse serum can lead to a higher percentage of the conjugate being cleaved in the circulation before it can reach the target tumor tissue. nih.gov

Linker technology is crucial for controlling conjugate stability. mdpi.com While ester bonds are susceptible to CE hydrolysis, other linkers like amide bonds offer enhanced chemical and enzymatic plasma stability. mdpi.com Hydrazone bonds provide pH-controlled hydrolysis, allowing for stability in circulation and faster release in the acidic intracellular environment of tumor cells. nih.gov Disulfide bonds are also used, offering high plasma stability and cleavage via intracellular reduction. mdpi.com Pro-drug forms of 2-pyrrolinodoxorubicin have been developed into antibody-drug conjugates (ADCs) that show high serum stability, with no detectable release of the free drug in human serum. google.com.na This stability is attributed to intramolecular cross-linking within the antibody molecule after the pro-drug is activated in vivo. google.com.na

The table below illustrates the difference in the stability of the conjugate AN-152 in mouse versus human serum.

| Biological Fluid | Conjugate (Concentration) | Half-life (t1/2) (minutes) | Reference |

|---|---|---|---|

| Mouse Serum | AN-152 (0.3 mg/ml) | 19.49 ± 0.74 | nih.gov |

| Human Serum | AN-152 (0.3 mg/ml) | 126.06 ± 3.03 | nih.gov |

Given the high carboxylesterase (CE) activity in mouse serum, inhibitors of these enzymes have been used to create a preclinical model that more closely resembles human physiological conditions. nih.gov Diisopropyl fluorophosphate (B79755) (DFP) is an organophosphate inhibitor of CE. nih.gov

The addition of DFP to mouse serum in vitro significantly prolongs the half-life of CE-sensitive conjugates. nih.gov When DFP was added to mouse serum, the half-life of the doxorubicin conjugate AN-152 increased from approximately 19 minutes to about 70 minutes. nih.gov This extended half-life, however, was still only about 50% of the half-life observed in human serum. nih.gov The inhibition of CE in mouse serum also markedly increased the amount of intact conjugate available over time, as shown by a significant increase in the Area Under the Curve (AUC). pnas.org

In vivo studies confirmed these findings. Pretreatment of tumor-free mice with DFP allowed them to tolerate higher doses of the 2-pyrrolinodoxorubicin conjugate AN-238. nih.gov This demonstrates that inhibiting premature hydrolysis of the conjugate by CEs in the bloodstream can improve the therapeutic window. nih.gov The use of CE inhibitors is therefore considered a necessary step to make the nude mouse model more adequate for the preclinical evaluation of certain cytotoxic peptide conjugates. nih.gov

Receptor-Mediated Uptake and Selective Accumulation in Target Tissues

The therapeutic efficacy of 2-pyrrolinodoxorubicin conjugates is heavily reliant on their ability to selectively target and accumulate in malignant tissues, a process primarily driven by receptor-mediated uptake. This targeted delivery system aims to maximize the cytotoxic effect on cancer cells while minimizing systemic toxicity. researchgate.net

Antibody-drug conjugates (ADCs) containing 2-pyrrolinodoxorubicin are designed to bind to specific antigens overexpressed on the surface of tumor cells. researchgate.netnih.gov Once the antibody portion of the ADC binds to its target antigen, the entire complex is internalized into the cell through receptor-mediated endocytosis. researchgate.netnih.gov Following internalization, the ADC is trafficked to endosomal and lysosomal compartments where the 2-pyrrolinodoxorubicin payload is released, enabling it to exert its potent cytotoxic effects. researchgate.net

Similarly, peptide-drug conjugates (PDCs) utilize peptides that bind to receptors frequently overexpressed on cancer cells, such as those for somatostatin or bombesin. aacrjournals.orgfrontiersin.orgpnas.org For instance, the cytotoxic somatostatin analogue AN-238, which links 2-pyrrolinodoxorubicin to a somatostatin carrier, has demonstrated strong inhibition of somatostatin receptor-positive tumors. aacrjournals.org The specificity of this uptake is highlighted by the fact that the conjugate's effect is significantly diminished in tumor models lacking the target receptor. aacrjournals.org Studies with various peptide conjugates have shown that they are internalized by receptor-positive cells in a receptor-mediated fashion. d-nb.info

The physicochemical properties of the conjugate, such as hydrophilicity, can influence the mechanism of cellular entry. nih.gov Research suggests that increasing the hydrophilicity of doxorubicin-peptide conjugates can shift their uptake from passive diffusion to a more desirable receptor-mediated pathway. nih.gov

Preclinical studies in various animal models have provided evidence of selective accumulation. For example, in mice bearing human renal cell carcinoma xenografts expressing somatostatin receptors, the AN-238 conjugate showed significant tumor growth inhibition, whereas the unconjugated 2-pyrrolinodoxorubicin had a minimal effect. aacrjournals.org This selective action is attributed to the targeted uptake of the conjugate by somatostatin receptor-positive tissues. pnas.orgnih.gov Similarly, bombesin-like peptide conjugates of 2-pyrrolinodoxorubicin have been designed for targeted therapy of cancers expressing bombesin/gastrin-releasing peptide (GRP) receptors. pnas.orgnih.gov

Considerations for Preclinical Study Design and Predictive Modeling

Relevance of Animal Models for Human Response

The selection of appropriate animal models is a critical factor in the preclinical evaluation of 2-pyrrolinodoxorubicin conjugates, as it directly impacts the translatability of findings to human clinical trials. aacrjournals.org The value of any preclinical model is ultimately determined by its capacity to accurately predict the clinical response in humans. aacrjournals.org

Human tumor xenografts in immunodeficient mice, such as nude mice, are widely used models for assessing the in vivo efficacy of anticancer drugs. nih.gov These models allow for the growth of human cancer cell lines, providing a platform to study the effect of targeted therapies on human-derived tumors. aacrjournals.orgresearchgate.net For instance, the efficacy of an anti-CD70 antibody-drug conjugate was evaluated in mice with subcutaneous renal cell carcinoma xenografts. researchgate.net However, a significant challenge with these models can be the difference in metabolic enzymes between species. For example, the activity of serum carboxylesterases, which can prematurely cleave the linker in some conjugates, is about ten times higher in nude mice than in humans. pnas.org This discrepancy can lead to a shorter half-life of the conjugate in mice and may not accurately reflect its stability and toxicity profile in humans. pnas.orgnih.gov To address this, researchers have used carboxylesterase inhibitors in mice to create a preclinical model that more closely mimics human physiological conditions. pnas.orgnih.gov

Genetically engineered mouse models (GEMMs) and orthotopic models, which involve implanting tumor cells into the corresponding organ, can offer a more clinically relevant tumor microenvironment compared to subcutaneous xenografts. aacrjournals.orgbiocytogen.com Biocytogen has developed a range of genetically-modified animal models, including humanized models, to support preclinical research. biocytogen.com The choice of model should also consider the expression of the target receptor. For example, studies on the somatostatin receptor-targeted conjugate AN-238 utilized human renal cell carcinoma lines that express specific somatostatin receptor subtypes (sst2A and sst5). aacrjournals.org

The following table summarizes some of the animal models used in the preclinical research of doxorubicin and its conjugates.

| Model Type | Application in Doxorubicin Conjugate Research | Reference |

| Nude Mice with Human Tumor Xenografts | Evaluation of efficacy and toxicity of various 2-pyrrolinodoxorubicin conjugates, including those targeting somatostatin and bombesin receptors. | aacrjournals.orgpnas.orgnih.gov |

| Copenhagen Rats with Dunning Prostate Carcinoma | Investigating species differences in tolerance and pharmacokinetics of somatostatin-targeted conjugates. | nih.gov |

| BALB/c Nude Mice with Human Breast Tumors | Studying the biocompatibility, bio-distribution, and pharmacodynamics of doxorubicin-loaded liposomes. | dovepress.com |

| Mice with Subcutaneous Lymphoma or Renal Cell Carcinoma Xenografts | Assessing the antitumor activity of antibody-drug conjugates with β-glucuronide linkers. | researchgate.net |

| Glioblastoma-bearing Mice | Evaluating the brain uptake and antitumor activity of peptide-drug conjugates designed to cross the blood-brain barrier. | frontiersin.org |

Integration of In Silico Modeling (e.g., ADME simulations)

In silico modeling, particularly for the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is becoming an indispensable tool in the preclinical development of 2-pyrrolinodoxorubicin conjugates. rsc.orgnih.gov These computational methods offer a rapid and cost-effective way to screen and prioritize drug candidates before they advance to more resource-intensive in vitro and in vivo testing. rsc.orgscilit.comresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are also employed to understand the binding affinity and stability of the conjugates with their target receptors. scilit.commdpi.com These simulations can predict how the conjugate will interact with its biological target at a molecular level, aiding in the design of more effective and specific molecules. nih.gov For instance, MD simulations have been used to analyze the structural stability, intermolecular hydrogen bond interactions, and solvent accessibility of doxorubicin-polysorbate 80 conjugated ligands, demonstrating their stability. scilit.com

The integration of in silico ADME studies can help in the early identification of candidates with favorable pharmacokinetic profiles and can guide the design of conjugates with improved properties for targeted delivery. researchgate.netmdpi.com

Utilization of New Approach Methodologies (NAMs) in Preclinical Evaluation

New Approach Methodologies (NAMs) represent a paradigm shift in preclinical drug evaluation, aiming to replace, reduce, and refine the use of animal testing (the 3Rs). axionbiosystems.comresearchgate.net These innovative methods often utilize human-relevant in vitro systems and computational models to provide more accurate predictions of human responses. axionbiosystems.com

NAMs encompass a range of techniques, including:

Human-relevant in vitro assays: These utilize human cells and tissues, offering the potential for better translational accuracy compared to animal models. axionbiosystems.com

Three-dimensional (3D) organoids and microphysiological systems (organs-on-chips): These advanced models can replicate the complex cell-cell interactions and microenvironment of human organs and tumors, providing a more physiologically relevant testing platform. axionbiosystems.comresearchgate.net

In silico tools and computational modeling: As discussed previously, these methods are crucial for predicting ADME/Tox properties and guiding drug design. axionbiosystems.com

Advanced Research Directions and Methodological Innovations

Development of Next-Generation Photoactivatable Systems

A promising approach to harnessing the power of highly potent cytotoxins like 2-Pyrrolino-dox is through photoactivated chemotherapy. uni-freiburg.de This method involves modifying the drug with a photoremovable protecting group (PPG), or "photocage," which keeps the drug inactive until it is exposed to light of a specific wavelength. uni-freiburg.dewikipedia.org

The photoactivation of this compound has been successfully demonstrated using UV light. zhanggroup.orgguidetopharmacology.org A common strategy involves caging a latent aldehyde form of the drug, which upon photo-release, cyclizes to form the active this compound. uni-freiburg.deciteab.com While effective, UV light has limited tissue penetration, restricting its application to more superficial tumors. zhanggroup.orguni-freiburg.de

A significant area of research is the development of alternative protecting groups that can be cleaved by longer wavelengths of light, such as near-infrared (NIR) light (650–900 nm), which can penetrate deeper into tissues. zhanggroup.orguni-freiburg.deresearchgate.net The high potency of this compound is an advantage in this context, as even inefficient photo-release in deeper, poorly illuminated tissues could result in a sufficient concentration of the drug to exert a cytotoxic effect. zhanggroup.orguni-freiburg.de Various photoremovable protecting groups are under investigation, including those based on o-nitrobenzyl, coumarin, and p-hydroxyphenacyl, each with distinct photochemical properties. researchgate.netlabsolu.cafishersci.ca The goal is to create systems that offer precise spatiotemporal control over the activation of this compound, thereby minimizing systemic toxicity. wikipedia.org

Rational Design of Peptide-Drug Conjugates

Peptide-drug conjugates (PDCs) represent a paradigm for targeted cancer therapy, offering advantages over antibody-drug conjugates (ADCs) such as better tissue penetration and easier chemical synthesis. guidetopharmacology.orghznu.edu.cn This strategy involves linking a potent cytotoxic agent like this compound to a peptide that specifically targets receptors overexpressed on cancer cells. uni.lunih.gov

The linker connecting the peptide to the cytotoxic payload is a critical component that dictates the stability, efficacy, and safety of the conjugate. nih.govnih.gov An ideal linker must be stable in the bloodstream to prevent premature drug release and systemic toxicity, yet be efficiently cleaved to release the active drug once inside the target cancer cell. nih.govnih.gov

To improve the targeting efficacy of PDCs, researchers are exploring multi-ligand approaches. This strategy involves using multiple peptide ligands to increase the binding affinity and specificity for cancer cells that may express multiple receptor types or to enhance internalization. For example, cytotoxic conjugates of bombesin (B8815690) (BN) and somatostatin (B550006) (SST) analogues have been synthesized with this compound. These peptide hormones target GRP/BN receptors and somatostatin receptors, respectively, which are overexpressed on various cancer cells, including prostate, pancreatic, and lung cancers. By combining different targeting moieties, it is possible to target a broader range of tumors or enhance the delivery of the cytotoxic payload to specific cancer cells.

Structure-Activity Relationship (SAR) Studies for Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For doxorubicin (B1662922) analogues like this compound, these studies are crucial for designing derivatives with improved potency and a better therapeutic index.

A key structural feature of this compound is the five-membered pyrroline (B1223166) ring formed by the modification of the daunosamine (B1196630) sugar of doxorubicin. This modification is directly linked to its dramatically increased potency, which can be 500-1000 times greater than that of the parent doxorubicin. zhanggroup.org

SAR studies have explicitly investigated the effect of this ring size. A homolog of this compound was synthesized where the daunosamine nitrogen was incorporated into a six-membered tetrahydropyridine (B1245486) ring, created using 5-iodovaleraldehyde. When tested in vitro, this six-membered ring analogue was found to be 30-50 times less active than its five-membered pyrroline counterpart. This finding underscores that the five-membered ring structure is a critical determinant of the compound's high biological potency. Further studies have shown that analogues capable of forming five- or six-membered ring carbinolamines are the most potent, while those forming larger seven-, eight-, or nine-membered rings are significantly less active.

| Analogue | Ring Size | Relative Potency | Reference |

| 2-Pyrrolino-doxorubicin | 5-membered | High | |

| 3'-deamino-3'-(1",3"-tetrahydropyridine-1"-yl)doxorubicin | 6-membered | 30-50 times less active than 5-membered analogue |

These findings highlight the critical role of the five-membered ring in the potent antiproliferative activity of this compound and guide the future design of even more effective analogues.

Integration of Omics Technologies in Mechanistic Research

The development of resistance to chemotherapeutic agents like doxorubicin is a major obstacle in cancer treatment. nih.govelifesciences.org Understanding the underlying molecular mechanisms is crucial for creating more effective therapies. Omics technologies, including transcriptomics, proteomics, and metabolomics, offer a comprehensive approach to unraveling the complex cellular responses to drugs like this compound.

Transcriptomics: This branch of genomics analyzes the complete set of RNA transcripts in a cell. By comparing the gene expression profiles of cancer cells before and after treatment with this compound, researchers can identify genes and signaling pathways that are activated or suppressed. For instance, studies on doxorubicin have revealed that resistance can be linked to alterations in genes such as TP53 and variations in the copy number of certain genomic locations. nih.gov Transcriptomic analyses have also highlighted the role of pathways like WNT/BETA-CATENIN and HEDGEHOG in doxorubicin-resistant cell lines. nih.gov Furthermore, research on doxorubicin-resistant breast cancer cells has identified a significant number of differentially expressed genes, including those coding for histone-modifying enzymes, which suggests an epigenetic role in drug resistance. frontiersin.org

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions. When cancer cells are treated with doxorubicin, the expression levels of numerous proteins are altered. researchgate.netnih.gov Proteomic analyses of doxorubicin-treated liver cancer (HepG2) cells identified 155 proteins with changed abundance, affecting processes like protein synthesis, DNA damage control, and mitochondrial function. researchgate.netnih.gov Specifically, proteins involved in DNA replication and synthesis decreased, while those related to DNA damage control and oxidative stress management increased. researchgate.netnih.gov In Jurkat-T cells, doxorubicin treatment led to significant changes in 62 proteins, with some key enzymes in cholesterol biosynthesis being downregulated. acs.org

Metabolomics: This field focuses on the comprehensive analysis of metabolites within a biological system. Doxorubicin treatment has been shown to induce significant changes in the metabolic profiles of cancer cells and affect various metabolic pathways. elifesciences.orgmdpi.com For example, doxorubicin-resistant breast cancer cells show a reliance on glutamine for oxidative phosphorylation and glutathione (B108866) synthesis. elifesciences.org In studies on doxorubicin-induced hepatotoxicity, untargeted metabolic profiling identified significant alterations in metabolites like amino acids, nucleic acids, and lipids. mdpi.com Specifically, phenylalanine and tyrosine have been identified as potential metabolic signatures of anthracycline-induced liver injury. mdpi.com

The integration of these omics technologies provides a multi-faceted view of the cellular response to this compound, enabling researchers to identify biomarkers for drug response and resistance, and to uncover novel therapeutic targets.

Interactive Data Table: Applications of Omics Technologies in Doxorubicin Research

| Omics Technology | Key Findings in Doxorubicin Research | Potential Application for this compound |

|---|---|---|

| Transcriptomics | Identification of resistance-related genes (e.g., TP53) and pathways (e.g., WNT/BETA-CATENIN). nih.gov | Elucidating specific gene expression signatures predictive of this compound sensitivity or resistance. |

| Proteomics | Alterations in proteins involved in DNA synthesis, damage control, and mitochondrial function. researchgate.netnih.gov | Identifying protein biomarkers to monitor treatment efficacy and development of resistance to this compound. |

| Metabolomics | Changes in metabolic pathways, such as glutamine and glutathione metabolism, in drug-resistant cells. elifesciences.org | Discovering metabolic vulnerabilities in cancer cells that can be targeted in combination with this compound. |

Computational Chemistry Approaches for Compound and Conjugate Design

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to design and optimize novel therapeutic agents and their delivery systems. longdom.orgmdpi.com For a potent compound like this compound, these approaches are critical for designing conjugates that can selectively target cancer cells while minimizing off-target effects. nih.govresearchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking can be used to simulate its interaction with target proteins, such as topoisomerase II, or with drug transporters like P-glycoprotein that are responsible for multidrug resistance. nih.govdovepress.com By understanding these interactions at the molecular level, researchers can design modifications to the this compound structure to enhance its binding to the target or to evade resistance mechanisms. nih.gov For example, docking studies have been used to evaluate how doxorubicin analogs bind to DNA and Topoisomerase II, revealing that stacking interactions and hydrogen bonding are crucial for stabilizing the complex. nih.gov

Quantum Mechanics (QM) and Molecular Mechanics (MM): Quantum mechanics methods, such as Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. longdom.orgresearchgate.net This is crucial for understanding the reactivity and electrochemical properties of a drug. researchgate.net Molecular mechanics, on the other hand, uses classical physics to model the behavior of molecules, making it suitable for larger systems. ucl.ac.be Hybrid QM/MM methods combine the accuracy of QM for the reactive part of a system (e.g., the drug molecule) with the efficiency of MM for the surrounding environment (e.g., the protein or solvent). cecam.org These methods can be used to model the interaction of this compound with its biological targets and to calculate binding free energies, providing insights for designing more potent derivatives. ucl.ac.be

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to study the dynamic behavior of molecules over time. nih.govtandfonline.com This is particularly useful for understanding how this compound and its conjugates interact with cell membranes and drug delivery systems like nanoparticles or micelles. acs.orgrsc.orgresearchgate.net For instance, MD simulations have been employed to investigate the loading of doxorubicin onto nanocarriers and its release, providing a microscopic view that is difficult to obtain experimentally. nih.govacs.org These simulations can help in optimizing the design of drug delivery vehicles for improved stability, drug loading, and targeted release. researchgate.net

The use of these computational approaches allows for the rational design of this compound conjugates with enhanced therapeutic profiles. By tethering this compound to targeting moieties like peptides, researchers can create drug delivery systems that specifically bind to receptors overexpressed on cancer cells, thereby increasing the drug's efficacy and reducing systemic toxicity. researchgate.neteurekaselect.comfrontiersin.org

Interactive Data Table: Computational Approaches in Doxorubicin Analog and Conjugate Design

| Computational Method | Application in Drug Design | Relevance for this compound |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of drug candidates to target proteins. nih.govdovepress.com | Designing this compound derivatives with improved target engagement and ability to overcome resistance. |

| Quantum Mechanics (QM) | Calculating electronic properties and reactivity of molecules to guide chemical modifications. researchgate.net | Optimizing the electronic structure of this compound for enhanced anticancer activity. |

| Molecular Dynamics (MD) | Simulating the interaction of drugs and drug carriers with biological environments. nih.govacs.org | Designing stable and efficient nanoparticle or peptide-based delivery systems for targeted this compound therapy. frontiersin.org |

Future Perspectives in 2 Pyrrolinodoxorubicin Academic Research

Elucidation of Remaining Mechanistic Complexities

While initial research has illuminated key aspects of 2-Pyrrolinodoxorubicin's mechanism of action, further investigation is required to fully comprehend the biochemical factors contributing to its remarkable potency. It is understood that, unlike doxorubicin (B1662922), a significant factor in the high antiproliferative power of 2-Pyrrolinodoxorubicin is its ability to form DNA interstrand cross-links. nih.gov This action effectively inhibits downstream cellular processes that require the separation of DNA strands, such as the activity of helicases and RNA polymerases. nih.gov

However, the full spectrum of its interactions with the cellular DNA damage response (DDR) network remains to be detailed. Future research should aim to identify the specific repair pathways that recognize and attempt to resolve these lesions and how the compound's structure influences this cellular response. While its ability to inhibit topoisomerase II does not significantly differ from that of doxorubicin, the downstream consequences of the unique DNA adducts it forms warrant a more profound investigation. nih.gov Understanding these intricate interactions could reveal new synergistic targets to enhance its efficacy further.

Optimization of Targeted Delivery System Biodistribution

The extreme potency of 2-Pyrrolinodoxorubicin makes non-selective action a significant concern, mandating the use of targeted delivery systems to improve its therapeutic index. nih.gov One promising approach involves conjugating the drug to ligands that bind to receptors overexpressed on cancer cells. nih.govnih.gov For instance, linking 2-Pyrrolinodoxorubicin to bombesin (B8815690) (BN)-like peptides has been explored to target cancers expressing gastrin-releasing peptide (GRP) receptors, such as small cell lung carcinoma. nih.gov

A primary challenge in this area is optimizing the biodistribution of these complex conjugates to maximize accumulation in tumor tissue while minimizing exposure to healthy organs. nih.gov The design of the linker connecting the drug to the targeting peptide is critical; it must be stable in circulation but allow for the release of the active drug within the target cell. Future research must focus on modulating the physicochemical properties of these drug-peptide conjugates to control their pharmacokinetics. nih.govsciltp.com Studies comparing different formulations, similar to how liposomal carriers for doxorubicin (e.g., Doxil and Myocet) produce distinct tissue distributions, are necessary to guide the rational design of delivery systems for 2-Pyrrolinodoxorubicin. nih.gov The goal is to create a system that ensures the potent agent is delivered precisely to the intended site of action. ijper.org

Strategies for Sustained Efficacy in Resistance Models

A significant advantage of 2-Pyrrolinodoxorubicin is its demonstrated ability to overcome certain forms of multidrug resistance (MDR). nih.gov A common mechanism of resistance to chemotherapy is the overexpression of the P-glycoprotein efflux pump, which reduces intracellular drug concentration. nih.gov Studies have shown that the cellular accumulation and cytotoxicity of 2-Pyrrolinodoxorubicin are not significantly affected in doxorubicin-resistant cell lines that overexpress P-glycoprotein, indicating it can bypass this resistance mechanism. nih.gov

| Compound | Cell Type | Effect on Cellular Accumulation | Cytotoxicity | Bypasses P-glycoprotein |

|---|---|---|---|---|

| Doxorubicin | Non-Resistant (e.g., K562) | High | High | N/A |

| Doxorubicin | Resistant (e.g., K562/ADR) | Dramatically Lowered | Dramatically Lowered | No |

| 2-Pyrrolinodoxorubicin | Non-Resistant (e.g., K562) | High | Very High | N/A |

| 2-Pyrrolinodoxorubicin | Resistant (e.g., K562/ADR) | High (Unaffected) | Very High (Unaffected) | Yes |

Despite its effectiveness in P-glycoprotein-overexpressing models, the potential for other intrinsic or acquired resistance mechanisms to emerge must be proactively addressed. nih.govmdpi.com Cancer cells can develop resistance through various strategies, including enhanced DNA repair capabilities, alterations in drug targets, or activation of alternative survival pathways. umsystem.eduresearchgate.net Future research should explore these possibilities in the context of 2-Pyrrolinodoxorubicin's unique DNA cross-linking activity. Strategies to sustain efficacy could involve combination therapies, for example, pairing 2-Pyrrolinodoxorubicin with inhibitors of DNA repair pathways, such as PARP inhibitors, to exploit synthetic lethality and prevent the repair of drug-induced damage. nih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 2-Pyrrolino-dox conjugates, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling cytotoxic radicals (e.g., doxorubicin derivatives) to peptide carriers via specific linkages (e.g., α-amino groups). For example, pseudooctapeptide carriers are conjugated to N-Fmoc-DOX-14-O-hemiglutarate, followed by conversion to this compound using 4-iodobutyraldehyde . Purity validation requires HPLC with UV detection (e.g., 280 nm for peptides) and mass spectrometry for molecular weight confirmation. Reproducibility mandates detailed documentation of solvent systems, reaction times, and purification steps, as per IUPAC guidelines for compound characterization .

Q. How does this compound exert its cytotoxic effects compared to conventional doxorubicin (DOX)?

- Methodological Answer : this compound exhibits ~2500-fold higher potency than DOX in vitro, attributed to its enhanced cellular uptake and stability. Mechanistic studies involve comparative cytotoxicity assays (e.g., MTT or SRB assays) across receptor-positive cell lines (e.g., DMS-53 lung cancer cells). Researchers should normalize results to receptor density (via radioligand binding assays) and measure intracellular drug accumulation using fluorescence microscopy or LC-MS .

Q. What in vitro models are suitable for evaluating this compound efficacy?

- Methodological Answer : Receptor-positive cancer cell lines (e.g., PC-3 prostate, MKN-45 gastric) are standard. Experimental design should include:

- Binding affinity validation : Competitive inhibition assays with ¹²⁵I-labeled ligands (e.g., [Tyr⁴]BN) to confirm GRP receptor targeting .

- Dose-response curves : IC₅₀ calculations using nonlinear regression models (e.g., GraphPad Prism).

- Control groups : Receptor-negative cells to assess specificity .

Advanced Research Questions

Q. How can researchers optimize the binding affinity of this compound conjugates to GRP receptors?

- Methodological Answer : Optimization strategies include:

- Peptide backbone modification : Introducing non-natural amino acids (e.g., D-Tpi) or reduced peptide bonds (CH₂-NH) to enhance stability and receptor interaction .

- Structure-activity relationship (SAR) studies : Systematic variation of peptide length (e.g., pseudononapeptide vs. pseudooctapeptide carriers) and measurement of KD values via saturation binding assays .

- Molecular dynamics simulations : To predict binding conformations and guide rational design .

Q. What statistical approaches resolve contradictions in cytotoxic activity data across cell lines?

- Methodological Answer : Contradictions may arise from variability in receptor expression or assay conditions. Mitigation strategies include:

- Meta-analysis : Pool data from multiple studies, adjusting for covariates (e.g., receptor density, passage number) using mixed-effects models .

- Sensitivity analysis : Test cytotoxicity under varying pH, serum concentrations, or incubation times to identify confounding factors .

- Replication : Independent validation in ≥3 labs using standardized protocols (e.g., ATCC cell authentication) .

Q. How can novel delivery systems for this compound be evaluated for enhanced tumor targeting?

- Methodological Answer : Advanced methodologies include:

- In vivo biodistribution studies : Use radiolabeled conjugates (e.g., ⁶⁸Ga for PET imaging) in xenograft models to quantify tumor uptake vs. off-target accumulation .

- Pharmacokinetic modeling : Compartmental analysis of plasma half-life and clearance rates to optimize dosing schedules .

- Toxicity profiling : Compare histopathology (e.g., cardiac tissue) between this compound and DOX to assess safety margins .

Methodological Frameworks

Q. How to apply the FINER criteria to design a hypothesis-driven study on this compound?

- Methodological Answer :

- Feasible : Ensure access to GRP receptor-positive cell lines and synthetic chemistry facilities.

- Novel : Investigate understudied applications (e.g., glioblastoma) or combination therapies.

- Ethical : Adhere to ARRIVE guidelines for animal studies.

- Relevant : Align with NIH priorities for targeted cancer therapies .

Q. What data management practices ensure reproducibility in this compound research?

- Methodological Answer :

- Metadata documentation : Record batch numbers, storage conditions, and instrument calibration logs.

- Public repositories : Deposit raw cytotoxicity data in platforms like Zenodo or Figshare.

- Version control : Use GitLab for protocol updates and code sharing (e.g., R scripts for dose-response analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.